molecular formula C6H6Cl2N2 B8459485 2,5-dichloro-N-methylpyridin-4-amine

2,5-dichloro-N-methylpyridin-4-amine

Cat. No.: B8459485
M. Wt: 177.03 g/mol
InChI Key: SJEDNKZDKFOEIJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-methylpyridin-4-amine is a pyridine derivative featuring chlorine atoms at the 2- and 5-positions and a methylamine group at the 4-position. Its molecular formula is C₆H₇Cl₂N₂, with a molecular weight of 176.04 g/mol (calculated). The compound’s structure combines aromaticity from the pyridine ring with electron-withdrawing chloro groups and a nucleophilic N-methylamine substituent.

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

2,5-dichloro-N-methylpyridin-4-amine

InChI

InChI=1S/C6H6Cl2N2/c1-9-5-2-6(8)10-3-4(5)7/h2-3H,1H3,(H,9,10)

InChI Key

SJEDNKZDKFOEIJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among analogs include the type of aromatic ring (pyridine vs. pyrimidine), substituent positions, and functional groups. Below is a comparative analysis:

Compound Name Ring Type Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2,5-Dichloro-N-methylpyridin-4-amine Pyridine 2-Cl, 5-Cl, 4-NHCH₃ C₆H₇Cl₂N₂ 176.04 Pyridine core, methylamine substituent -
3,5-Dichloro-2,6-dimethylpyridin-4-amine Pyridine 3-Cl, 5-Cl, 2-CH₃, 6-CH₃ C₇H₈Cl₂N₂ 191.06 Steric hindrance from methyl groups
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine Pyrimidine 2-Cl, 5-Cl, 4-NH(C₆H₄F) C₁₀H₇Cl₂FN₄ 289.10 Fluorophenyl group enhances lipophilicity
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyrimidine 5-Cl, 6-CH₃, 4-NH(CH₂CH₂C₆H₅) C₁₈H₁₇ClN₄ 324.81 Phenethyl group improves membrane permeability
2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine Pyrimidine 2-Cl, 6-Cl, 4-NH(CH₂CH₂OCH₃) C₇H₁₀Cl₂N₄O 237.09 Methoxyethyl group reduces toxicity
Key Observations:

Ring Type : Pyridine derivatives (e.g., target compound and ) have one nitrogen atom, while pyrimidine analogs (e.g., ) contain two, altering electronic properties and hydrogen-bonding capabilities.

Substituent Effects :

  • Chlorine Positions : 2,5-Dichloro substitution in the target compound vs. 3,5-dichloro in influences electronic effects (e.g., directing electrophilic substitution).
  • Functional Groups : Bulky groups like naphthyl () or phenethyl () increase lipophilicity, whereas methoxyethyl () enhances solubility.

Physicochemical Properties

  • Solubility : Pyrimidine derivatives with polar substituents (e.g., methoxyethyl in ) exhibit higher aqueous solubility than chlorinated pyridines. The target compound’s methylamine group may confer moderate solubility in polar solvents.
  • Stability : Steric hindrance from methyl groups in improves thermal stability, while electron-withdrawing chloro groups in the target compound enhance resistance to oxidation.

Preparation Methods

Synthesis of 2,5-Dichloropyridine

The synthesis begins with the preparation of 2,5-dichloropyridine, a key intermediate. As detailed in CN109721529B, this involves a three-step process:

  • Condensation : Maleic diester (e.g., diethyl maleate) reacts with nitromethane under organic base catalysis (e.g., DBU or DBN) to form cis-5-nitro-4-oxo-2-pentenoate.

  • Hydrogenation Cyclization : The intermediate undergoes hydrogenation in the presence of palladium-carbon (Pd/C) or Raney nickel, yielding 2,5-dihydroxypyridine.

  • Chlorination : Treatment with chlorinating agents (e.g., POCl₃ or SOCl₂) replaces hydroxyl groups with chlorine atoms, producing 2,5-dichloropyridine.

Example Conditions :

  • Catalyst : 5% Pd/C or 50% Raney nickel.

  • Solvent : Ethanol, isopropanol, or tetrahydrofuran.

  • Yield : 91.5–94.0% for 2,5-dihydroxypyridine; chlorination achieves >95% conversion.

Buchwald-Hartwig Amination at the 4-Position

The methylamino group is introduced via palladium-catalyzed cross-coupling. Using methodology from Buchwald-Hartwig amination, 2,5-dichloropyridine reacts with methylamine under optimized conditions:

  • Catalyst System : Pd(OAc)₂ with BINAP (1,1′-binaphthyl-2,2′-diylbis(diphenylphosphine)).

  • Base : Sodium tert-butoxide (NaOtBu).

  • Solvent : Toluene or dioxane at 100–110°C for 12–24 hours.

  • Yield : 70–85%, depending on steric and electronic effects.

Mechanistic Insights :

  • Oxidative Addition : Pd(0) inserts into the C–Cl bond at the 4-position.

  • Amine Coordination : Methylamine displaces chloride, forming a Pd–N bond.

  • Reductive Elimination : C–N bond formation releases the product and regenerates Pd(0).

Nitro Reduction and Subsequent Methylation

Synthesis of 2,5-Dichloro-4-nitropyridine

This route requires nitration of 2,5-dichloropyridine. While direct nitration is challenging due to pyridine’s electron-deficient ring, directed ortho-metalation (DoM) strategies can achieve regioselectivity. For example:

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 3-position, followed by nitration with NO₂⁺.

  • Yield : ~50–60%, with byproducts from competing nitration sites.

Nitro Reduction to Primary Amine

The nitro group is reduced to an amine using hydrogenation:

  • Catalyst : Pt/Mo on activated carbon (e.g., 0.8% Pt + 0.6% Mo).

  • Conditions : 30°C under 3 bar H₂ in ethanol.

  • Yield : >98% conversion to 2,5-dichloro-4-aminopyridine.

Methylation of Primary Amine

The amine is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃):

  • Solvent : DMF or acetonitrile at 60–80°C for 6–12 hours.

  • Yield : 75–80%, with minor over-methylation byproducts.

Direct Nucleophilic Substitution

Preparation of 2,5-Dichloro-4-halopyridine

A halogen (e.g., bromine) is introduced at the 4-position via radical bromination:

  • Reagent : N-bromosuccinimide (NBS) under UV light.

  • Solvent : CCl₄ at 80°C for 8 hours.

  • Yield : 65–70%.

Displacement with Methylamine

The halogen is substituted with methylamine under high-pressure conditions:

  • Conditions : 100–120°C in a sealed tube with excess methylamine (40 equiv).

  • Catalyst : CuI (10 mol%) for Ullmann-type coupling.

  • Yield : 50–60%, limited by competing side reactions.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material Maleic diester2,5-Dichloropyridine2,5-Dichloropyridine
Key Step Buchwald-HartwigNitro reductionNucleophilic substitution
Yield 70–85%60–70%50–60%
Scalability High (patent-scale)ModerateLow
Byproducts Pd residuesOver-methylationDehalogenation

Q & A

Q. What are the optimal synthetic routes for 2,5-dichloro-N-methylpyridin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,5-dichloropyridin-4-amine with methyl halides under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C. The choice of base and solvent significantly impacts yield: stronger bases like NaH may improve reaction efficiency but require inert atmospheres. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
  • Key Variables : Reaction temperature, solvent polarity, and base strength.
  • Validation : Monitor reaction progress via TLC and confirm purity via melting point (mp ~159–161°C, consistent with pyridine derivatives) .

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methyl group on the amine (N–CH₃) typically resonates at δ ~3.0–3.5 ppm. Aromatic protons in the pyridine ring appear as doublets (J ~8–10 Hz) due to adjacent chlorine atoms .
  • IR : Confirm N–H stretches (absent due to methylation) and C–Cl vibrations (~550–650 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves molecular geometry. Prepare crystals via slow evaporation in ethanol. SHELXL refines structures, accounting for chlorine atom anisotropy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-311+G(d,p)) to compute molecular orbitals, electrostatic potentials, and Fukui indices. The Lee-Yang-Parr (LYP) correlation functional accurately models halogenated systems .
  • Applications :
  • Reactivity : Identify electrophilic/nucleophilic sites. Chlorine atoms at positions 2 and 5 direct further substitution (e.g., Suzuki coupling at position 4).
  • Solvent Effects : Include PCM models to simulate solvation (e.g., DMSO or water).
  • Validation : Compare computed NMR shifts with experimental data using gauge-independent atomic orbital (GIAO) methods .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Apply iterative analysis:

Triangulation : Cross-validate NMR/IR data with X-ray crystallography (e.g., bond lengths/angles) .

Error Analysis : Check for solvent effects in DFT (e.g., implicit vs. explicit solvation models) .

Experimental Replication : Repeat synthesis under controlled conditions to rule out impurities (e.g., byproducts from incomplete methylation).

  • Case Study : If computed N–CH₃ proton shifts deviate from NMR, re-examine the conformational flexibility (e.g., methyl group rotation) in DFT geometry optimization .

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